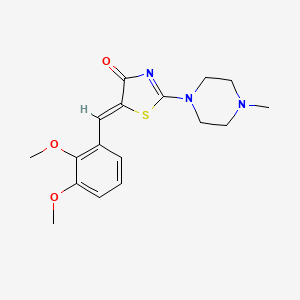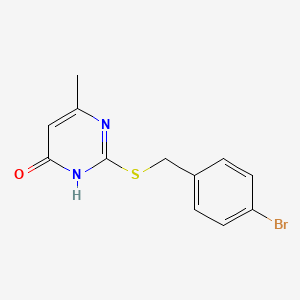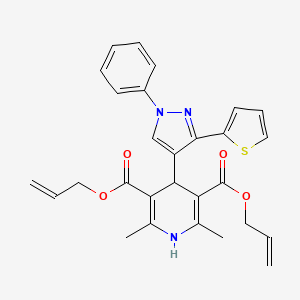![molecular formula C26H21FN2O6 B11619088 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11619088.png)
4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinone moiety, and a benzoic acid derivative. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorobenzyl group, and the final coupling with the benzoic acid derivative. Common synthetic routes may include:
Formation of the Imidazolidinone Ring: This step involves the reaction of appropriate amines and carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.
Coupling with Benzoic Acid Derivative: The final step involves the coupling of the imidazolidinone intermediate with a benzoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Fluorobenzyl halides, nucleophiles like amines or thiols, under reflux or room temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazolidinone moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoic Acid: A simpler compound with a fluorobenzyl group and a carboxylic acid moiety.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone rings but different substituents.
Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups and varying functional groups.
Uniqueness
4-[(4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorobenzyl group, imidazolidinone ring, and benzoic acid derivative in a single molecule makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C26H21FN2O6 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
4-[[4-[(Z)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H21FN2O6/c1-34-23-13-18(6-11-22(23)35-15-17-2-7-19(8-3-17)25(31)32)12-21-24(30)29(26(33)28-21)14-16-4-9-20(27)10-5-16/h2-13H,14-15H2,1H3,(H,28,33)(H,31,32)/b21-12- |
InChI-Schlüssel |
ZVMPPVZSWXSCCQ-MTJSOVHGSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11619005.png)

![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619008.png)
![3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline](/img/structure/B11619014.png)
![Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11619015.png)
![N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11619030.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide](/img/structure/B11619037.png)
![3-Methyl-1-{[2-(morpholin-4-yl)ethyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11619039.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619044.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619050.png)

![(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11619066.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11619069.png)

